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Compound of Interest

Compound Name: Manganese benzoate

Cat. No.: B213211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of a representative

manganese benzoate derivative, offering insights into its molecular architecture and the

experimental protocols for its characterization. While the crystal structure of simple

manganese(II) benzoate is not readily available in published literature, this document focuses

on a well-characterized example, diaquabis(2,6-dihydroxybenzoato)manganese(II), to

illuminate the coordination behavior of manganese with benzoate-type ligands. The data and

methodologies presented herein serve as a valuable reference for researchers engaged in the

fields of inorganic chemistry, materials science, and drug development, where understanding

the three-dimensional structure of metal complexes is paramount.

Crystallographic Data Summary
The following table summarizes the key crystallographic data for a mononuclear manganese(II)

complex with 2,6-dihydroxybenzoate, --INVALID-LINK--₂·2H₂O.[1][2] This compound serves as

an excellent analogue for understanding the coordination environment of manganese with

benzoate-type ligands.
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Parameter Value

Empirical Formula C₁₄H₂₆MnO₁₆

Formula Weight 505.30 g/mol

Crystal System Triclinic

Space Group P-1

a (Å) 7.0279(3)

b (Å) 8.2163(4)

c (Å) 9.1768(4)

α (°) 102.049(2)

β (°) 97.222(2)

γ (°) 109.112(2)

Volume (Å³) 466.19(4)

Z 1

Calculated Density (g/cm³) 1.799

Absorption Coefficient (mm⁻¹) 0.817

F(000) 263.0

Crystal Size (mm³) 0.20 x 0.15 x 0.10

Theta range for data collection (°) 2.55 to 28.29

Reflections collected 4635

Independent reflections 2248 [R(int) = 0.024]

Final R indices [I>2σ(I)] R₁ = 0.0345, wR₂ = 0.0955

R indices (all data) R₁ = 0.0376, wR₂ = 0.0981

Experimental Protocols
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Synthesis of Mn(OH₂)₆₂·2H₂O
The synthesis of the title compound is achieved through the reaction of a manganese(II) salt

with 2,6-dihydroxybenzoic acid in an aqueous medium.[1][2]

Materials:

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

2,6-dihydroxybenzoic acid

Deionized water

Procedure:

Dissolve 1.0 mmol of MnCl₂·4H₂O in a minimum amount of deionized water.

In a separate beaker, dissolve 2.0 mmol of 2,6-dihydroxybenzoic acid in deionized water.

Slowly add the manganese(II) chloride solution to the 2,6-dihydroxybenzoic acid solution

with constant stirring.

Allow the resulting mixture to stand at room temperature.

Colorless, prismatic single crystals suitable for X-ray diffraction are typically obtained by slow

evaporation of the solvent over several days.

The crystals are then isolated by filtration, washed with a small amount of cold deionized

water, and air-dried.

Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure was performed using single-crystal X-ray diffraction.

[1][2]

Instrumentation:

A Bruker APEX II CCD area-detector diffractometer.
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Graphite-monochromated MoKα radiation (λ = 0.71073 Å).

Data Collection and Processing:

A suitable single crystal was selected and mounted on a glass fiber.

Data collection was performed at a controlled temperature (typically 296 K).

The structure was solved by direct methods and refined by full-matrix least-squares on F².

All non-hydrogen atoms were refined anisotropically.

Hydrogen atoms were located in the difference Fourier map and refined isotropically.

Software used for data collection, cell refinement, data reduction, structure solution, and

refinement may include the Bruker APEX2 and SHELXTL software packages.

Structural Analysis and Logical Relationships
The crystal structure of --INVALID-LINK--₂·2H₂O reveals a mononuclear complex where the

manganese(II) ion is not directly coordinated to the benzoate ligand. Instead, the Mn(II) ion

exists as a hexa-aqua complex, [Mn(OH₂)₆]²⁺. The 2,6-dihydroxybenzoate anions act as

counter-ions, participating in an extensive network of hydrogen bonds that stabilize the crystal

lattice. This arrangement highlights the influence of substituent groups on the coordination

behavior of benzoate ligands.

The logical workflow for the structural determination and analysis can be visualized as follows:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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